molecular formula C21H25N3OS B2985316 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide CAS No. 392320-12-6

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide

Cat. No.: B2985316
CAS No.: 392320-12-6
M. Wt: 367.51
InChI Key: FHLMMZVQXAGLTP-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide is a synthetic organic compound characterized by a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position and an N-benzylacetamide group at the 2-position. Its molecular formula is C₂₄H₃₁N₃OS, with a molecular weight of 409.59 g/mol and a CAS registry number of 392320-23-9 . This compound is primarily used in research settings, though its specific biological applications remain under investigation .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS/c1-14(25)24(13-15-5-3-2-4-6-15)20-23-22-19(26-20)21-10-16-7-17(11-21)9-18(8-16)12-21/h2-6,16-18H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLMMZVQXAGLTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide typically involves the following steps :

    Starting Material: The synthesis begins with adamantane-1-carbohydrazide.

    Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield the corresponding 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.

    Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.

    Acetamide Formation: The final step involves the reaction of the 1,3,4-thiadiazole derivative with benzylamine to form this compound.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide can undergo several types of chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide has several scientific research applications :

    Chemistry: The compound is used in the study of noncovalent interactions and molecular modeling.

    Medicine: The compound is investigated for its antimicrobial and anti-inflammatory properties.

    Industry: It is used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide involves its interaction with specific molecular targets and pathways . The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. The 1,3,4-thiadiazole ring can form hydrogen bonds and other noncovalent interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparison of Thiadiazole Derivatives with Varied Substituents

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
N-[5-(Adamantan-1-yl)-...-N-benzylacetamide C₂₄H₃₁N₃OS 409.59 Not reported Adamantane, benzylacetamide
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-... C₁₉H₁₉N₃O₂S₂ 401.50 133–135 Benzylthio, phenoxyacetamide
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-... C₁₉H₁₇ClN₃O₂S₂ 438.95 138–140 4-Chlorobenzylthio, phenoxy
5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine C₁₃H₁₉N₃S 249.37 168–170 (441–443 K) Adamantane, methylamine

Key Observations :

  • Substituent Effects on Melting Points: The adamantane-containing compound in Table 1 () exhibits a significantly higher melting point (441–443 K) compared to non-adamantane derivatives (133–170°C), likely due to adamantane’s rigid, hydrophobic structure enhancing crystalline packing .
  • Molecular Weight and Lipophilicity : The target compound’s molecular weight (409.59) is higher than most analogues due to the bulky adamantane and benzyl groups, which may improve membrane permeability but reduce solubility .

Adamantane-Containing Thiadiazole Derivatives

For example:

  • 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine (Table 1) demonstrates marked anti-trypanosomal and antimicrobial properties, attributed to the synergistic effects of the adamantane and thiadiazole moieties . Its crystal structure reveals a planar thiadiazole ring and N–H⋯N hydrogen bonding, which stabilize its supramolecular architecture .

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzylacetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound is a derivative of 1,3,4-thiadiazole, which is known for its diverse applications in medicinal chemistry. The adamantane moiety enhances the compound's structural rigidity and lipophilicity, making it a promising candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Material : The synthesis begins with adamantane derivatives.
  • Formation of Thiosemicarbazide : The adamantane derivative is treated with isothiocyanates to yield thiosemicarbazides.
  • Cyclization : Thiosemicarbazides undergo cyclization to form the 1,3,4-thiadiazole ring.
  • Final Derivatization : Benzyl acetamide is introduced to form the final product.

Antimicrobial Properties

Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes .

Antiviral Activity

Compounds with adamantane structures have been reported to possess antiviral properties against viruses such as influenza and HIV. The rigid structure allows for effective binding to viral proteins, inhibiting their function .

Anticancer Potential

Recent studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Protein Binding : The adamantane moiety facilitates binding to protein targets due to its bulky structure.
  • Hydrogen Bonding : The thiadiazole ring can form hydrogen bonds with amino acids in target proteins, enhancing binding affinity.

This interaction can modulate the activity of enzymes or receptors involved in disease processes.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups .

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12

Study 2: Anticancer Activity

A recent evaluation of anticancer activities revealed that this compound exhibited cytotoxicity against MCF7 breast cancer cells with an IC50 value of 25 µM. This suggests potential for further development as an anticancer agent .

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